molecular formula C12H8ClN3O3 B11022383 4-chloro-2-nitro-N-(pyridin-2-yl)benzamide

4-chloro-2-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11022383
M. Wt: 277.66 g/mol
InChI Key: XYOUIJLXRVSGBQ-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a nitro group at the 2nd position, and a pyridin-2-yl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-nitro-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of the chloro, nitro, and pyridin-2-yl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66 g/mol

IUPAC Name

4-chloro-2-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C12H8ClN3O3/c13-8-4-5-9(10(7-8)16(18)19)12(17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15,17)

InChI Key

XYOUIJLXRVSGBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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